Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
CAS No.: 1031927-13-5
Cat. No.: VC2629137
Molecular Formula: C14H24N2O2
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031927-13-5 |
|---|---|
| Molecular Formula | C14H24N2O2 |
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate |
| Standard InChI | InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h4-5,15H,6-11H2,1-3H3 |
| Standard InChI Key | GPGWVGSYQALOCP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC=CCN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC=CCN2 |
Introduction
Chemical Structure and Identification
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate possesses a complex heterocyclic structure characterized by its diazaspiro core. The compound is officially identified by several standard chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers of Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 1031927-13-5 |
| Molecular Formula | C₁₄H₂₄N₂O₂ |
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate |
| European Community (EC) Number | 948-436-9 |
| Standard InChI | InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h4-5,15H,6-11H2,1-3H3 |
| Standard InChIKey | GPGWVGSYQALOCP-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC2(CC1)CC=CCN2 |
The structural backbone of this compound contains a 1,9-diazaspiro[5.5]undecane system with an unsaturated bond at the 3-position, creating a distinctive double bond within the heterocyclic framework. The tert-butoxycarbonyl (BOC) group is attached at the 9-position nitrogen, serving as a protecting group that can be selectively cleaved under acidic conditions .
Physical and Chemical Properties
Understanding the physicochemical properties of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is crucial for its applications in research and development. Table 2 summarizes the key physical and chemical properties of this compound.
Table 2: Physical and Chemical Properties
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | Observed |
| Boiling Point | 356.1±42.0 °C | Predicted |
| Density | 1.07±0.1 g/cm³ | Predicted |
| pKa | 9.61±0.20 | Predicted |
| Solubility | Soluble in common organic solvents (dichloromethane, chloroform, DMSO) | Experimental |
| Appearance | Off-white to white solid | Observed |
The compound's relatively high boiling point reflects its molecular weight and the presence of intramolecular hydrogen bonding capabilities. The predicted pKa value of approximately 9.61 indicates that the non-protected nitrogen atom possesses basic characteristics, which influences its reactivity and potential interactions with other molecules .
Synthesis Methods
The synthesis of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate typically involves multi-step organic reactions. While specific synthetic routes may vary depending on the desired purity and yield, several common approaches have been documented in the literature.
General Synthetic Approach
The synthesis generally involves the following key steps:
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Formation of the diazaspiro core structure through cyclization reactions
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Introduction of unsaturation at the 3-position
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Selective protection of the nitrogen at the 9-position with a BOC group
The complexity of the spirocyclic structure necessitates careful control of reaction conditions and selective protection/deprotection strategies. Common synthetic techniques include:
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Cyclization processes to form the spirocyclic framework
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Amidation reactions for nitrogen functionalization
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Esterification techniques for introducing the tert-butoxycarbonyl group
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Elimination reactions to establish the unsaturated bond
Applications in Research and Development
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate and related diazaspiro compounds have demonstrated significant potential in various research applications, particularly in medicinal chemistry.
Medicinal Chemistry Applications
Diazaspiro compounds, including tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, have attracted considerable interest in drug discovery due to their unique structural features and biological activities. These compounds have been explored as scaffolds for developing:
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Receptor modulators
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Enzyme inhibitors
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Novel pharmaceutical agents with improved pharmacokinetic properties
The spirocyclic nature of these compounds provides conformational rigidity, which can enhance binding selectivity to biological targets. The presence of two nitrogen atoms in the structure offers multiple points for hydrogen bonding interactions with receptors or enzymes .
Related Compounds and Structural Analogs
Several structural analogs of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate have been reported in the literature. Understanding these related compounds provides valuable insights into structure-activity relationships and potential applications. Table 4 presents a comparison of tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate with selected structural analogs.
Table 4: Comparison of Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate | 1031927-13-5 | C₁₄H₂₄N₂O₂ | 252.35 | Reference compound |
| Tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | 1031927-14-6 | C₁₄H₂₆N₂O₂ | 254.37 | Saturated analog (no double bond) |
| Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 173405-78-2 | C₁₄H₂₆N₂O₂ | 254.37 | BOC group at position 3 instead of 9 |
| Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate | Not available | C₁₄H₂₂N₂O₃ | 266.34 | Additional carbonyl group at position 2 |
| Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate | 1158750-00-5 | C₁₄H₂₆N₂O₂ | 254.37 | BOC group at position 1 instead of 9 |
These structural analogs differ primarily in the position of functional groups, degree of saturation, or presence of additional functional groups. Such modifications can significantly influence the physicochemical properties and biological activities of these compounds .
Current Research and Future Directions
Research involving diazaspiro compounds, including tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, continues to expand across multiple disciplines. Current areas of investigation include:
Medicinal Chemistry Research
The unique structural properties of diazaspiro compounds make them attractive scaffolds for drug discovery. Recent studies have focused on:
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Development of novel GABAAR antagonists based on 3,9-diazaspiro[5.5]undecane scaffolds with potential immunomodulatory effects
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Investigation of structure-activity relationships to enhance binding affinity and selectivity
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Exploration of pharmacokinetic properties and potential therapeutic applications
Synthetic Methodology Development
Ongoing research aims to develop more efficient and selective methods for synthesizing diazaspiro compounds:
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Novel cyclization strategies to construct the spirocyclic framework
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Stereoselective approaches for controlling the configuration at the spiro center
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Green chemistry approaches to minimize environmental impact of synthesis
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Diversification strategies to generate libraries of analogs for biological screening
Emerging Applications
Emerging applications of diazaspiro compounds include:
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